N-Desmethylvardenafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sildenafil and its metabolite N-desmethyl sildenafil are often used in the field of pharmacokinetics and drug metabolism studies. A liquid chromatography-tandem mass spectrometry (LC–MS/MS) method has been developed for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma . This method is sensitive and specific, and it uses sildenafil-d8, N-desmethyl sildenafil-d8 as internal standards .

Pharmaceutical Testing

Field: Pharmaceutical Research

Application: N-Desmethylvardenafil is used in pharmaceutical testing.

Method: This drug is metabolized by esterases and hydrolysis to form N-Desmethylvardenafil.

Results: N-Desmethylvardenafil has been shown to be more potent than the parent compound, Vardenafil.

Organic Electrochemical Transistors (OECTs)

Field: Materials Chemistry

Method: The development of these materials involves novel materials design and device optimization.

Results: OECTs have high transconductance, low operating voltages, and good biocompatibility.

Nanomedicine and Drug Delivery

Field: Nanomedicine

Method: The use of dendrimers as drug delivery systems have received great attention from researchers.

Silver Nanoparticles Synthesis

N-Desmethylvardenafil is a pharmacologically active compound that serves as a metabolite of vardenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5) primarily used for the treatment of erectile dysfunction. Its chemical structure is characterized by the formula and it is recognized for its role in enhancing blood flow to the penis by preventing the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, thereby facilitating an erection in response to sexual stimulation .

N-Desmethylvardenafil itself likely lacks a significant pharmacological effect. Vardenafil, on the other hand, acts by inhibiting phosphodiesterase-5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the penis. cGMP is a signaling molecule involved in relaxation of smooth muscle tissue, which is crucial for blood flow during an erection [].

Other potential reactions include:

- Oxidation: N-Desmethylvardenafil can be further oxidized to form other metabolites.

- Conjugation: It may undergo conjugation with glucuronic acid or sulfate, enhancing its solubility and excretion .

The synthesis of N-desmethylvardenafil primarily occurs through the metabolic conversion of vardenafil in the liver. This biotransformation process involves:

- Administration of Vardenafil: Once administered, vardenafil is absorbed and metabolized.

- Cytochrome P450 Enzyme Activity: The CYP3A4 and CYP3A5 enzymes catalyze the N-demethylation reaction, yielding N-desmethylvardenafil as a primary metabolite .

In laboratory settings, synthetic methods may also involve chemical modifications of vardenafil or related compounds, although such methods are less common compared to metabolic pathways.

N-Desmethylvardenafil is primarily studied for its role as a metabolite in pharmacokinetic studies related to vardenafil. Understanding its properties helps in:

- Assessing Drug Interactions: Evaluating how co-administered drugs may affect the metabolism of vardenafil.

- Determining Efficacy and Safety: Investigating how variations in metabolism influence therapeutic outcomes and side effects associated with PDE5 inhibitors .

Interaction studies involving N-desmethylvardenafil focus on its metabolic pathways and how they are influenced by other substances. For instance:

- Inhibition by Other Drugs: Co-administration of drugs that inhibit CYP3A4 (e.g., certain antiretrovirals) can reduce the metabolism of vardenafil, leading to increased levels of N-desmethylvardenafil and potentially enhancing side effects .

- Pharmacokinetic Variability: Individual differences in enzyme activity can result in variability in drug response among patients, necessitating careful monitoring when prescribing PDE5 inhibitors .

N-Desmethylvardenafil can be compared with several similar compounds that also act as PDE5 inhibitors or their metabolites:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Vardenafil | Parent compound; more potent PDE5 inhibitor | |

| Sildenafil | Another PDE5 inhibitor; has different metabolic pathways | |

| Tadalafil | Longer half-life; different mechanism of action | |

| N-Desmethylsildenafil | Metabolite of sildenafil; retains some biological activity |

Uniqueness

N-Desmethylvardenafil's uniqueness lies in its specific metabolic pathway from vardenafil, which distinguishes it from other PDE5 inhibitors and their metabolites. While it shares structural similarities with other compounds like N-desmethylsildenafil, its specific interactions and potency profile contribute to its distinct pharmacological behavior .

Molecular Characterization

Molecular Formula (C22H30N6O4S)

N-Desmethylvardenafil possesses the molecular formula C22H30N6O4S, which reflects its complex heterocyclic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms [1] [4]. This molecular composition indicates the presence of twenty-two carbon atoms, thirty hydrogen atoms, six nitrogen atoms, four oxygen atoms, and one sulfur atom in the molecular framework [1]. The molecular formula demonstrates the compound's classification as a nitrogen-rich heterocyclic organic molecule with multiple functional groups contributing to its overall chemical properties [5].

| Molecular Component | Count | Percentage by Mass |

|---|---|---|

| Carbon (C) | 22 | 55.7% |

| Hydrogen (H) | 30 | 6.4% |

| Nitrogen (N) | 6 | 17.7% |

| Oxygen (O) | 4 | 13.5% |

| Sulfur (S) | 1 | 6.7% |

IUPAC Nomenclature

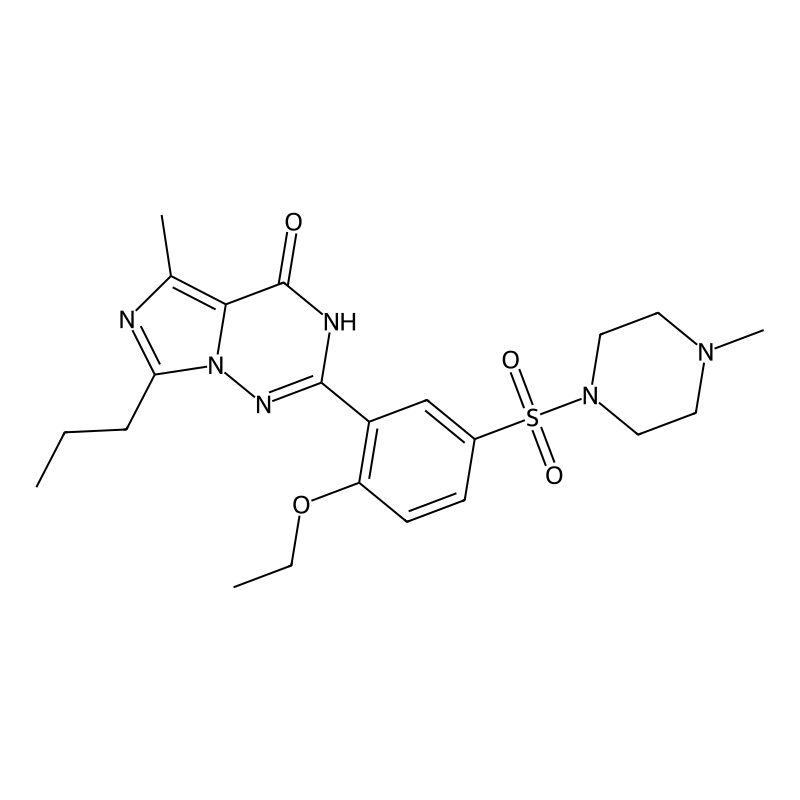

The systematic International Union of Pure and Applied Chemistry nomenclature for N-Desmethylvardenafil is 2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f] [6] [5] [4]triazin-4-one [1] [4]. This comprehensive chemical name precisely describes the molecular architecture, indicating the presence of an imidazotriazinone core structure with specific substituents including an ethoxyphenyl group, a methylpiperazinylsulfonyl moiety, and alkyl side chains [1]. The nomenclature reflects the compound's structural complexity and provides essential information for chemical identification and synthesis planning [4].

Structural Features and Functional Groups

N-Desmethylvardenafil exhibits a multi-ring heterocyclic structure centered around an imidazo[5,1-f] [6] [5] [4]triazin-4-one core system [1] [2]. The molecule contains several distinct functional groups that contribute to its chemical properties and biological activity [7]. The primary structural features include a fused imidazotriazinone ring system, which serves as the pharmacophoric center, and a substituted phenyl ring bearing an ethoxy group and a piperazinylsulfonyl substituent [1] [2].

The sulfonamide functional group (-SO2NH-) within the piperazine moiety represents a critical structural element that influences the compound's physicochemical properties [7] [2]. The presence of the methylpiperazine ring system contributes to the molecule's basicity and solubility characteristics [3]. The ethoxy substituent on the phenyl ring provides additional lipophilic character to the molecular structure [1]. The propyl side chain attached to the triazinone ring system further modulates the compound's overall hydrophobic-hydrophilic balance [1] [2].

Physical Properties

Molecular Weight (474.6 g/mol)

N-Desmethylvardenafil has a molecular weight of 474.6 grams per mole, as determined through high-resolution mass spectrometry measurements [1] [4]. This molecular weight value corresponds to the exact mass of 474.20492463 daltons, providing precise molecular identification capabilities for analytical applications [1]. The molecular weight falls within the typical range for small molecule pharmaceutical compounds and contributes to the compound's favorable pharmacokinetic properties [3].

| Physical Parameter | Value | Unit | Method |

|---|---|---|---|

| Molecular Weight | 474.6 | g/mol | Mass Spectrometry |

| Exact Mass | 474.20492463 | Da | High-Resolution MS |

| Monoisotopic Mass | 474.20492463 | Da | Computational |

Solubility Parameters

The solubility profile of N-Desmethylvardenafil demonstrates favorable characteristics in organic solvents, particularly acetonitrile and methanol, where the compound exhibits good solubility [5]. These solubility properties are attributed to the compound's molecular structure, which contains both hydrophilic and lipophilic regions that facilitate dissolution in polar organic solvents [5]. The compound's lipophilicity is quantified by a calculated logarithmic partition coefficient (XLogP3-AA) value of 2.1, indicating moderate lipophilic character [1].

The hydrogen bonding capacity of N-Desmethylvardenafil is characterized by one hydrogen bond donor and eight hydrogen bond acceptors, contributing to its interaction with protic solvents [1]. The molecule exhibits seven rotatable bonds, providing conformational flexibility that may influence its solubility and interaction properties [1]. The compound's solubility in aqueous systems is expected to be pH-dependent due to the presence of basic nitrogen atoms within the piperazine ring system [8].

Stability Characteristics

N-Desmethylvardenafil demonstrates variable stability characteristics depending on storage conditions and environmental factors [5]. The compound requires controlled storage temperatures to maintain chemical integrity, with short-term storage recommended at -20°C for periods up to one month [5]. For long-term preservation, storage at -80°C is recommended for periods extending up to six months [5].

The stability of N-Desmethylvardenafil is influenced by factors such as temperature, humidity, light exposure, and pH conditions [9]. The compound's amorphous solid form contributes to its stability profile, as amorphous formulations generally provide better protection than crystalline forms [9]. The molecular structure's susceptibility to oxidation and hydrolysis requires careful consideration during storage and handling procedures [10].

| Storage Condition | Temperature | Duration | Stability |

|---|---|---|---|

| Short-term Storage | -20°C | 1 month | Stable |

| Long-term Storage | -80°C | 6 months | Stable |

| Room Temperature | 20-25°C | Limited | Variable |

Spectroscopic Properties

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-Desmethylvardenafil reveals characteristic fragmentation patterns that provide structural information and enable compound identification [11]. The molecular ion peak appears at m/z 475 [M+H]+ in positive ionization mode, corresponding to the protonated molecular ion [11]. The compound exhibits typical fragmentation pathways associated with heterocyclic compounds containing nitrogen and sulfur atoms [12].

The primary fragmentation patterns include loss of alkyl groups from the piperazine ring system and cleavage of the sulfonamide bond, resulting in characteristic fragment ions [12]. Alpha cleavage adjacent to the nitrogen atoms in the piperazine ring produces stable nitrogen-containing cations [13]. The imidazotriazinone core structure contributes to specific fragmentation patterns that distinguish N-Desmethylvardenafil from related compounds [11].

The mass spectrometric behavior demonstrates the compound's stability under ionization conditions while providing diagnostic fragment ions for analytical applications [11]. The fragmentation patterns are consistent with the proposed molecular structure and support the identification of functional groups within the molecule [12].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-Desmethylvardenafil through analysis of hydrogen and carbon environments within the molecule [14]. The compound's proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various proton environments present in the molecular structure [11]. The aromatic protons of the substituted phenyl ring appear in the typical aromatic region, while the aliphatic protons of the ethyl, propyl, and methyl substituents produce distinct multipicity patterns [11].

The methylene protons of the piperazine ring system generate characteristic signals that reflect the ring's conformational properties [11]. The nuclear magnetic resonance data support the proposed molecular structure and provide information about the compound's three-dimensional conformation [14]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule, including the carbonyl carbon of the triazinone ring system [15].

The chemical shift values and coupling patterns observed in the nuclear magnetic resonance spectra are consistent with the expected molecular structure and functional group arrangements [11] [14]. The spectroscopic data provide valuable information for compound identification and purity assessment [14].

Infrared Spectroscopy Characterization

Infrared spectroscopy analysis of N-Desmethylvardenafil reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure [16]. The carbonyl stretching vibration of the triazinone ring system appears in the typical carbonyl region around 1650-1700 cm⁻¹ [9]. The sulfonamide group contributes characteristic sulfur-oxygen stretching vibrations in the 1150-1350 cm⁻¹ region [17].

The aromatic carbon-carbon stretching vibrations of the substituted phenyl ring produce absorption bands in the 1400-1600 cm⁻¹ region [16]. The aliphatic carbon-hydrogen stretching vibrations of the various alkyl substituents appear in the 2800-3000 cm⁻¹ region [17]. The nitrogen-hydrogen stretching vibrations associated with the secondary amine functionality of the piperazine ring contribute to absorption in the 3200-3400 cm⁻¹ region [17].

The infrared spectrum provides a fingerprint identification method for N-Desmethylvardenafil and enables monitoring of chemical changes during storage or processing [16]. The spectroscopic characteristics are consistent with the proposed molecular structure and support the identification of key functional groups [9].

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C=O (triazinone) | 1650-1700 | Carbonyl stretch | Strong |

| S=O (sulfonamide) | 1150-1350 | Sulfur-oxygen stretch | Strong |

| C=C (aromatic) | 1400-1600 | Aromatic stretch | Medium |

| C-H (aliphatic) | 2800-3000 | Alkyl stretch | Medium |

| N-H (piperazine) | 3200-3400 | Amine stretch | Medium |

N-Desethylation Mechanism

N-Desmethylvardenafil formation occurs through cytochrome P450-mediated N-desethylation of the parent compound vardenafil [1] [2]. The metabolic transformation involves the oxidative removal of the ethyl group from the piperazine moiety of vardenafil, specifically targeting the N-desethylation site [2] [3]. This biotransformation follows the classic mechanism of cytochrome P450-catalyzed N-dealkylation, which involves initial hydroxylation of the carbon atom alpha to the nitrogen, followed by spontaneous decomposition to yield the dealkylated metabolite and an aldehyde byproduct [4].

The N-desethylation process represents the primary metabolic pathway for vardenafil biotransformation, with the resulting N-desmethylvardenafil metabolite (designated as M1) serving as the major circulating metabolite in human plasma [1] [2]. The formation mechanism demonstrates high selectivity and efficiency, contributing significantly to the overall pharmacological profile of vardenafil therapy [5] [6].

Enzymatic Systems Involved (CYP3A4)

The formation of N-desmethylvardenafil is predominantly mediated by cytochrome P450 3A4 (CYP3A4), which serves as the primary enzymatic system responsible for this biotransformation [1] [2] [3]. CYP3A4 demonstrates high catalytic activity for vardenafil N-desethylation and accounts for the majority of metabolite formation under physiological conditions [7] [8].

CYP3A5 also contributes significantly to N-desmethylvardenafil formation, with studies demonstrating that the catalytic efficiency of CYP3A5 for vardenafil N-deethylation is approximately 3.2-fold higher than that of CYP3A4 [8]. This finding indicates that CYP3A5 possesses superior intrinsic activity for this specific metabolic transformation, though CYP3A4 remains the predominant enzyme due to its higher hepatic expression levels [2].

CYP2C isoforms provide minor contributions to the formation pathway, while CYP3A7 demonstrates minimal involvement in the biotransformation process [1] [2]. The relative contributions of these enzymatic systems highlight the critical role of the CYP3A family in vardenafil metabolism and the potential for significant drug interactions with CYP3A inhibitors or inducers [7] [2].

Metabolic Rate and Efficiency

The metabolic rate of N-desmethylvardenafil formation demonstrates high efficiency, with the metabolite achieving plasma concentrations approximately 26% of the parent compound under steady-state conditions [2] [3]. This concentration ratio indicates robust formation kinetics and efficient biotransformation processes [6].

The formation efficiency is characterized by high-affinity enzymatic mechanisms, particularly through CYP3A5-mediated pathways, which demonstrate superior catalytic efficiency compared to CYP3A4 [8]. The intrinsic clearance values and formation rates support the classification of this biotransformation as a high-efficiency metabolic process [9].

Clinical pharmacokinetic studies reveal that N-desmethylvardenafil formation occurs rapidly following vardenafil administration, with metabolite concentrations detectable within the first hour post-dosing [5] [6]. The metabolic rate remains consistent across the therapeutic dose range, supporting dose-proportional pharmacokinetics for both parent compound and metabolite [2].

Pharmacokinetic Parameters

Formation Kinetics

The formation kinetics of N-desmethylvardenafil follow first-order processes consistent with enzymatic biotransformation [6] [2]. Time to peak metabolite concentrations occurs within 1-2 hours following oral vardenafil administration, closely paralleling the pharmacokinetic profile of the parent compound [5] [6].

The formation rate demonstrates linear kinetics within the therapeutic dose range, with metabolite concentrations increasing proportionally with administered vardenafil doses [2]. This linearity supports predictable metabolite exposure across the clinical dosing spectrum and facilitates pharmacokinetic modeling for therapeutic applications [10].

Enzyme kinetic studies utilizing recombinant CYP3A systems reveal distinct kinetic parameters for metabolite formation, with CYP3A5 demonstrating superior catalytic efficiency compared to CYP3A4 [8]. The apparent Michaelis constant (Km) and maximum velocity (Vmax) values support high-affinity, efficient biotransformation processes [11] [12].

Distribution Characteristics

N-Desmethylvardenafil demonstrates extensive tissue distribution, consistent with the distribution pattern of the parent compound [2]. The volume of distribution for vardenafil is 208 L, indicating widespread tissue penetration, and similar distribution characteristics are expected for the metabolite [2] [3].

Plasma protein binding for N-desmethylvardenafil approaches 95%, similar to vardenafil, indicating high affinity for plasma proteins [2] [3]. This extensive protein binding influences the distribution kinetics and may affect tissue penetration patterns [13].

The distribution characteristics support efficient delivery to target tissues while maintaining sustained plasma concentrations through protein binding interactions [2]. The similarity in distribution patterns between parent compound and metabolite contributes to the overall pharmacological profile of vardenafil therapy [5].

Elimination Pathways

N-Desmethylvardenafil undergoes further metabolic transformation rather than direct elimination, representing a intermediate in the overall vardenafil elimination pathway [2] [3]. The metabolite is subject to additional biotransformation processes that ultimately lead to elimination via fecal and urinary routes [2].

The terminal half-life of N-desmethylvardenafil ranges from 4-5 hours, similar to the parent compound, indicating comparable elimination kinetics [2] [3]. This similarity in elimination half-lives supports sustained metabolite exposure throughout the duration of vardenafil therapy [5] [6].

Elimination occurs predominantly through fecal excretion (91-95% of the administered dose) with minor contributions from urinary elimination (2-6% of the dose) [2] [3]. The metabolite undergoes extensive hepatic metabolism before elimination, consistent with the high hepatic extraction ratio characteristic of vardenafil and its metabolites [6].

Interspecies Metabolic Variations

Significant interspecies differences exist in the metabolic formation of N-desmethylvardenafil, primarily related to variations in cytochrome P450 expression and activity across species [14]. Humans demonstrate high CYP3A4 and CYP3A5 expression, leading to efficient N-desmethylvardenafil formation, while animal species show distinct metabolic patterns [15] [14].

Rodent species (rats and mice) exhibit different CYP3A isoform compositions compared to humans, resulting in altered metabolic profiles and potentially different formation rates of N-desmethylvardenafil [15] [14]. These differences limit the direct extrapolation of rodent metabolic data to human pharmacokinetics [16] [17].

Canine and primate models demonstrate varying degrees of similarity to human metabolic patterns [15] [14]. Cynomolgus monkeys show the highest similarity to human CYP3A-mediated metabolism, making them potentially suitable models for predicting human N-desmethylvardenafil formation [14].

The interspecies variations in CYP3A expression and catalytic activity necessitate careful consideration when selecting animal models for preclinical studies [15] [14]. Species-specific differences in metabolite formation rates and patterns may influence the interpretation of safety and efficacy data from animal studies [16] [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types